Desfluoroenrofloxacin
Overview
Description
Desfluoroenrofloxacin is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Mechanism of Action
- These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .
Target of Action
Mode of Action
Pharmacokinetics
- Desfluoroenrofloxacin is well-absorbed after oral administration. Information on this parameter is not available. Details regarding protein binding remain unspecified. The compound’s metabolic pathways are not fully characterized. Data on elimination routes are lacking. The half-life of this compound is not specified. Clearance information is not provided .
Biochemical Analysis
Biochemical Properties
Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, this compound can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, this compound can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
Within cells, this compound localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows this compound to effectively target bacterial DNA replication and transcription processes.
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMQAFQBYWUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160834 | |
Record name | Desfluoroenrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138892-82-7 | |
Record name | Desfluoroenrofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfluoroenrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUOROENROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.